2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile
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Overview
Description
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound that features a brominated furan ring fused to a dihydrobenzofuran structure with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile typically involves the bromination of a furan derivative followed by cyclization and nitrile introduction. One common method involves the bromination of 2-furanmethanol to obtain 5-bromo-2-furanmethanol, which is then subjected to cyclization with a benzofuran derivative under acidic conditions to form the dihydrobenzofuran structure. The nitrile group is introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps to enhance yield and efficiency. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This compound may also participate in redox reactions, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromofuran-2-yl)-1,3-dioxolane
- 5-Bromo-2-furanmethanamine
- 2-(Furan-2-yl)benzo[1,2-d:4,3-d’]bis[1,3]thiazole
Uniqueness
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is unique due to its combination of a brominated furan ring, dihydrobenzofuran structure, and nitrile group. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
851777-31-6 |
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Molecular Formula |
C13H8BrNO2 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C13H8BrNO2/c14-13-4-3-11(17-13)12-6-9-5-8(7-15)1-2-10(9)16-12/h1-5,12H,6H2 |
InChI Key |
NHNBECXTHWDMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C#N)C3=CC=C(O3)Br |
Origin of Product |
United States |
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